1-[4-(4-Methyl-3-pentenyl)-3-cyclohexen-1-YL]ethan-1-one 1-[4-(4-Methyl-3-pentenyl)-3-cyclohexen-1-YL]ethan-1-one 1-[4-(4-Methyl-3-pentenyl)-3-cyclohexen-1-YL]ethan-1-one is a natural product found in Curcuma mangga with data available.
Brand Name: Vulcanchem
CAS No.: 38758-04-2
VCID: VC20303798
InChI: InChI=1S/C14H22O/c1-11(2)5-4-6-13-7-9-14(10-8-13)12(3)15/h5,7,14H,4,6,8-10H2,1-3H3
SMILES:
Molecular Formula: C14H22O
Molecular Weight: 206.32 g/mol

1-[4-(4-Methyl-3-pentenyl)-3-cyclohexen-1-YL]ethan-1-one

CAS No.: 38758-04-2

Cat. No.: VC20303798

Molecular Formula: C14H22O

Molecular Weight: 206.32 g/mol

* For research use only. Not for human or veterinary use.

1-[4-(4-Methyl-3-pentenyl)-3-cyclohexen-1-YL]ethan-1-one - 38758-04-2

Specification

CAS No. 38758-04-2
Molecular Formula C14H22O
Molecular Weight 206.32 g/mol
IUPAC Name 1-[4-(4-methylpent-3-enyl)cyclohex-3-en-1-yl]ethanone
Standard InChI InChI=1S/C14H22O/c1-11(2)5-4-6-13-7-9-14(10-8-13)12(3)15/h5,7,14H,4,6,8-10H2,1-3H3
Standard InChI Key OPMMVURHZYBANA-UHFFFAOYSA-N
Canonical SMILES CC(=CCCC1=CCC(CC1)C(=O)C)C

Introduction

Chemical Identity and Structural Characteristics

Systematic Nomenclature and Molecular Formula

The IUPAC name of this compound is 1-[4-(4-methylpent-3-enyl)cyclohex-3-en-1-yl]ethanone, reflecting its bicyclic structure. Its molecular formula, C₁₄H₂₂O, corresponds to a molecular weight of 206.32 g/mol . The compound’s structure features a cyclohexene ring substituted at the 1-position with an acetyl group and at the 4-position with a 4-methyl-3-pentenyl side chain (Figure 1).

Table 1: Key Identifiers of 1-[4-(4-Methyl-3-pentenyl)-3-cyclohexen-1-YL]ethan-1-one

PropertyValueSource
IUPAC Name1-[4-(4-methylpent-3-enyl)cyclohex-3-en-1-yl]ethanonePubChem
Molecular FormulaC₁₄H₂₂OPubChem
Molecular Weight206.32 g/molPubChem
SMILESCC(=CCCC1=CCC(CC1)C(=O)C)CPubChem
InChIKeyOPMMVURHZYBANA-UHFFFAOYSA-NPubChem
CAS Registry Number38758-04-2PubChem

Stereochemical Considerations

The compound’s cyclohexene ring introduces potential stereoisomerism. The 3-pentenyl side chain’s double bond at the 3-position (between C3 and C4) may exist in cis or trans configurations, though specific stereochemical data remain unreported in accessible literature . Computational models predict moderate steric hindrance around the acetyl group due to proximity to the cyclohexene ring’s substituents.

Synthesis and Production

Natural Occurrence

This ketone has been identified in Curcuma mangga, a plant species within the Zingiberaceae family, known for producing bioactive terpenoids . Its presence in rhizomes suggests a biosynthetic origin via the mevalonate pathway, common in terpenoid production.

Physicochemical Properties

Spectral Data

Nuclear Magnetic Resonance (NMR): Predicted ¹H NMR signals include:

  • δ 1.6–1.8 ppm: Methyl groups on the cyclohexene ring and pentenyl side chain.

  • δ 2.1–2.3 ppm: Acetyl group protons.

  • δ 5.2–5.4 ppm: Olefinic protons from the cyclohexene and pentenyl double bonds .

Infrared (IR) Spectroscopy: A strong absorption band near 1700 cm⁻¹ corresponds to the ketone carbonyl group .

Patent Landscape

The WIPO PATENTSCOPE database lists patents associated with this compound’s InChIKey (OPMMVURHZYBANA-UHFFFAOYSA-N), suggesting proprietary interests in its synthesis or applications . Detailed patent claims remain confidential but likely cover catalytic methods for terpenoid functionalization.

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